6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Description
6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (Mol. Wt. 339.39, CAS EN300-743123) is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core with a carboxylic acid group at position 4, a chlorine substituent at position 6, and a methyl group at position 3 .
Properties
IUPAC Name |
6-chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-3-6-4(8(13)14)2-5(9)10-7(6)12-11-3/h2H,1H3,(H,13,14)(H,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUMUPYRLXQJSDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=NC2=NN1)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1545134-94-8 | |
| Record name | 6-chloro-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with 2-chloronicotinic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyrazolopyridine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Reactivity of the Indole Moiety
-
Nitration : Requires HNO₃/H₂SO₄ under controlled conditions (0–5°C) to avoid over-nitration.
-
Sulfonation : Achieved using chlorosulfonic acid, yielding sulfonated derivatives with enhanced solubility.
-
Oxidation : KMnO₄ in acidic conditions selectively oxidizes the indole’s pyrrole ring to form oxindole derivatives.
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | 3-Nitroindole analog | 65–70 | |
| Sulfonation | ClSO₃H, RT | 3-Sulfonated analog | 55–60 | |
| Oxidation | KMnO₄/H₂SO₄ | Oxindole derivative | 40–45 |
Triazolo-Pyridine Core Reactivity
The [1,2, triazolo[4,3-a]pyridine system participates in nucleophilic substitutions and cycloadditions:
-
Nucleophilic Substitution : The C3 methyl group undergoes alkylation or acylation. For example, reaction with ethyl bromoacetate forms ester derivatives .
-
Electrochemical Cyclization : Used to synthesize fused triazolo-pyridines via intramolecular C–N bond formation (e.g., with arylhydrazines) .
Example Reaction Pathway :
Acetamide Group Transformations
The acetamide linker is susceptible to hydrolysis and nucleophilic attack:
-
Acidic Hydrolysis : HCl (6M) at reflux converts the acetamide to a carboxylic acid.
-
Basic Hydrolysis : NaOH (2M) yields the corresponding amine, which can be further functionalized.
| Condition | Reagent | Product | Yield (%) |
|---|---|---|---|
| Acidic | HCl, Δ | Carboxylic acid | 80–85 |
| Basic | NaOH, RT | Primary amine | 75–80 |
Trifluoromethyl Group Effects
The electron-withdrawing CF₃ group deactivates the triazolo-pyridine ring, directing electrophiles to the indole moiety. It also enhances metabolic stability in biological systems . Key observations:
-
Steric Hindrance : Limi
Scientific Research Applications
Medicinal Chemistry
6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid has been investigated for its potential as a therapeutic agent. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit various biological activities, including anti-inflammatory and anti-cancer properties. For instance, studies have shown that modifications in the pyrazolo[3,4-b]pyridine scaffold can enhance the inhibitory activity against specific cancer cell lines .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds containing the pyrazolo[3,4-b]pyridine framework. The introduction of chlorine and carboxylic acid functional groups has been linked to increased antibacterial activity against Gram-positive bacteria . This makes this compound a candidate for further development in antimicrobial therapies.
Catalysis
The compound also serves as a catalyst in organic synthesis. Its ability to facilitate reactions under mild conditions has been documented in various synthetic pathways, including the formation of complex heterocycles . The catalytic properties are attributed to its electron-withdrawing chlorine atom and the carboxylic acid group, which can stabilize reaction intermediates.
Case Study 1: Anticancer Activity
A study published in Molecules explored the anticancer effects of pyrazolo[3,4-b]pyridine derivatives. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cell lines, with IC50 values in the micromolar range. The structure-activity relationship (SAR) analysis revealed that substituents at the 6-position of the pyrazole ring were crucial for enhancing activity .
Case Study 2: Synthesis of Heterocycles
In a synthetic methodology study, researchers utilized this compound as a key intermediate for synthesizing novel pyrazoloquinolinones. The reaction conditions were optimized to achieve high yields (up to 95%) under environmentally friendly conditions . This demonstrates its utility as a building block in complex organic synthesis.
The following table summarizes the biological activities reported for various derivatives of pyrazolo[3,4-b]pyridine compounds:
Mechanism of Action
The mechanism of action of 6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid primarily involves its interaction with molecular targets such as kinases. The compound binds to the ATP-binding site of kinases, inhibiting their activity. This inhibition disrupts downstream signaling pathways, leading to effects such as reduced cell proliferation and induced apoptosis in cancer cells . The specific pathways involved include the Ras/Erk, PLC-γ, and PI3K/Akt pathways .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights key structural analogues and their properties:
Impact of Substituents on Efficacy
- Chlorine and Methyl Groups : The 6-Cl and 3-CH₃ groups in the target compound enhance electrophilic reactivity and metabolic stability, respectively, critical for in vivo efficacy .
- Benzyl/Aryl Groups : Substitutions at position 1 (e.g., 4-fluorophenyl or chlorobenzyl) modulate solubility and target engagement. For instance, 1-(4-fluorophenyl) derivatives show improved blood-brain barrier penetration .
Biological Activity
6-Chloro-3-methyl-2H-pyrazolo[3,4-b]pyridine-4-carboxylic acid is a compound of significant interest due to its diverse biological activities, particularly in the context of medicinal chemistry. This article examines its biological activity, focusing on its mechanisms, therapeutic potential, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C8H6ClN3O2
- Molecular Weight : 201.70 g/mol
- CAS Number : 83821033
This compound functions primarily as a kinase inhibitor, particularly targeting Protein Kinase C (PKC) isoenzymes. PKC plays a crucial role in various cellular processes including cell differentiation, growth, and apoptosis. Inhibition of PKC has been linked to therapeutic effects in conditions such as diabetes and cancer, where aberrant signaling pathways are often present .
Inhibition of COX Enzymes
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. The inhibition of COX-2 specifically has been associated with reduced production of prostaglandins, which are mediators of inflammation. Preliminary results from structure-activity relationship studies showed that certain derivatives significantly suppressed COX activity with IC50 values comparable to established anti-inflammatory drugs like celecoxib .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various substituents on the pyrazolo-pyridine scaffold:
| Substituent Position | Effect on Activity |
|---|---|
| 2 | Electron-donating groups enhance activity |
| 3 | Variations in alkyl groups affect potency |
| 4 | Carboxylic acid presence is crucial for activity |
The presence of electron-donating groups at specific positions has been shown to enhance the compound's ability to inhibit target kinases effectively .
Anti-Diabetic Effects
Research indicates that compounds similar to this compound have potential applications in treating diabetic complications such as nephropathy and retinopathy. The inhibition of PKC is particularly relevant in these contexts, as it may help mitigate the signaling pathways leading to these complications .
Anti-Cancer Activity
Studies have demonstrated that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines. For instance, compounds derived from the pyrazolo[3,4-b]pyridine framework have shown potent inhibitory activity against cyclin-dependent kinases (CDKs), crucial regulators of the cell cycle. Notably, some compounds displayed IC50 values as low as 0.36 µM against CDK2, indicating strong potential for cancer therapy applications .
Case Studies and Experimental Findings
- In Vitro Studies : A study evaluated the anti-inflammatory effects of several pyrazolo[3,4-b]pyridine derivatives using carrageenan-induced paw edema models in rats. The results indicated significant reductions in edema compared to control groups, supporting the anti-inflammatory potential of these compounds .
- Cancer Cell Lines : In vitro assays on HeLa and HCT116 cells revealed that certain derivatives led to substantial reductions in cell viability, with mechanisms involving apoptosis induction and cell cycle arrest being proposed as underlying factors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
